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Compound of Interest

Compound Name: Ethenyl(triphenyl)germane

Cat. No.: B15398638

Introduction

Ethenyl(triphenyl)germane, a member of the organogermanium family, possesses a unique
molecular architecture comprising a vinyl group and three phenyl rings attached to a central
germanium atom. This guide provides a detailed overview of the expected spectroscopic data
for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. The information presented herein is compiled from established
spectroscopic principles and data from analogous compounds, offering a predictive yet
comprehensive resource for researchers in organometallic chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for Ethenyl(triphenyl)germane,
the following tables summarize the predicted spectroscopic values based on the analysis of
similar chemical structures, such as triphenylgermane and various vinylgermane derivatives.

IH NMR (Proton Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts () in ppm relative to TMS.
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Predicted Chemical o Coupling Constant
Protons . Multiplicity .

Shift (ppm) (J) in Hz
Vinyl (-CH=CH) 55-6.5 m
Phenyl (CeHs) 7.2-7.8 m

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (d) in ppm.

Carbon Predicted Chemical Shift (ppm)
Vinyl (-CH=CH2) 130 - 140
Vinyl (-CH=CH3) 135-145
Phenyl (ipso-C) 135 - 145
Phenyl (ortho-C) 130 - 140
Phenyl (meta-C) 128 - 135
Phenyl (para-C) 128 - 135

IR (Infrared) Spectroscopy Data

Predicted vibrational frequencies in cm~1.
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Predicted Wavenumber

Functional Group Intensity
(cm™)

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (vinyl) 3080 - 3010 Medium

C=C stretch (aromatic) 1600 - 1450 Medium-Strong

C=C stretch (vinyl) 1630 - 1610 Medium

C-H bend (aromatic) 900 - 675 Strong

C-H bend (vinyl) 1000 - 810 Strong

Ge-C stretch 600 - 500 Medium-Strong

MS (Mass Spectrometry) Data

Predicted m/z values for major fragments.

Fragment lon

Predicted m/z

[M]* (molecular ion)

332 (for 74Ge)

[M - CzH3]* 305 (for 7*Ge)
[M - CeHs]* 255 (for 74Ge)
[Ge(CeHs)s3]™ 305 (for 74Ge)
[Ge(CeHs)2]™ 228 (for 7*Ge)
[Ge(CeHs)]* 151 (for 7*Ge)
[CeHs]* 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of

Ethenyl(triphenyl)germane, taking into account its potential air and moisture sensitivity.[1]
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NMR Spectroscopy

o Sample Preparation: Due to the potential sensitivity of the compound, all manipulations
should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or
using Schlenk line techniques.

» Solvent Selection: A deuterated solvent that is inert and capable of dissolving the sample is
chosen. Deuterated chloroform (CDCIs) or deuterated benzene (CeDs) are common choices
for organometallic compounds.[2][3][4][5] The solvent should be thoroughly dried and
degassed before use.

 Instrumentation: A high-resolution NMR spectrometer, typically operating at 300 MHz or
higher for *H NMR, is used.

o Data Acquisition:

o H NMR: A standard proton experiment is performed. The spectral width is set to
encompass the expected chemical shift range (approximately -10 to 15 ppm).

o 13C NMR: A proton-decoupled carbon experiment is run to obtain singlets for each unique
carbon environment. A sufficient number of scans are acquired to achieve a good signal-
to-noise ratio.

Infrared (IR) Spectroscopy
e Sample Preparation:

o Thin Film: For a solid sample, a thin film can be prepared by dissolving a small amount of
the compound in a volatile solvent (e.g., dichloromethane or hexane), depositing the
solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate in an
inert atmosphere.[6][7]

o KBr Pellet: Alternatively, a few milligrams of the sample can be intimately mixed with dry
KBr powder and pressed into a thin, transparent pellet.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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o Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet)
is recorded first. The sample is then placed in the beam path, and the spectrum is acquired
over the mid-IR range (typically 4000-400 cm~1).

Mass Spectrometry (MS)

« lonization Method: The choice of ionization technique is crucial for organometallic
compounds.[8][9]

o Electron lonization (EI): This hard ionization technique can provide valuable fragmentation
information but may not always show a molecular ion peak for less stable compounds.[10]
[11]

o Soft lonization Techniques: Methods like Electrospray lonization (ESI) or Matrix-Assisted
Laser Desorption/lonization (MALDI) are generally preferred for obtaining the molecular
ion peak of organometallic compounds.[8][9][11]

o Sample Introduction: The sample is introduced into the mass spectrometer according to the
chosen ionization method, which could be via a direct insertion probe for solid samples or
infused as a solution for ESI.

o Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the
molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be
employed for accurate mass measurements to confirm the elemental composition.

Logical Workflow for Spectroscopic
Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a synthesized compound like Ethenyl(triphenyl)germane.
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Workflow for Spectroscopic Characterization of Ethenyl(triphenyl)germane

Synthesis & Purification

Synthesis of Ethenyl(triphenyl)germane

'

Purification (e.g., Crystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy

(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Analysis & Strueture Elucidation

Purity Assessment Structure Confirmation

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of
Ethenyl(triphenyl)germane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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triphenyl-germane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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